molecular formula C11H9N5 B3236719 3,5-Di(1h-imidazol-1-yl)pyridine CAS No. 1374155-84-6

3,5-Di(1h-imidazol-1-yl)pyridine

Cat. No.: B3236719
CAS No.: 1374155-84-6
M. Wt: 211.22 g/mol
InChI Key: FBPFYCGCNHLTGV-UHFFFAOYSA-N
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Description

3,5-Di(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 3 and 5 positions. This compound is of significant interest due to its versatile applications in various fields, including materials science, coordination chemistry, and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3,5-Di(1H-imidazol-1-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form coordination complexes with metal ions, which are essential for the catalytic activity of many enzymes. For example, it has been shown to interact with metal ions such as cobalt, cadmium, and zinc, forming metal-organic frameworks (MOFs) that exhibit unique fluorescence properties . These interactions can influence the activity of metalloenzymes and other metal-dependent proteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the fluorescence properties of certain cells, which can be used as a marker for studying cellular processes . Additionally, its interaction with metal ions can impact the activity of metalloenzymes, leading to changes in metabolic pathways and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of coordination complexes with metal ions, which can alter the activity of metal-dependent enzymes and proteins. This compound can also bind to specific biomolecules, influencing their structure and function. For example, its interaction with metal ions can lead to the formation of metal-organic frameworks, which can have unique catalytic and fluorescence properties . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can form stable coordination complexes with metal ions, which can persist over time and maintain their biochemical activity . The stability and activity of these complexes can be influenced by environmental conditions such as pH, temperature, and the presence of other biomolecules. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At high doses, it may cause toxic or adverse effects due to the disruption of normal biochemical pathways. For example, high concentrations of this compound can lead to the formation of excessive coordination complexes with metal ions, which can interfere with the normal function of metalloenzymes and other metal-dependent proteins . Therefore, it is essential to determine the optimal dosage range for studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of metalloenzymes and other metal-dependent proteins. For example, its interaction with metal ions can affect the catalytic activity of enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites . Understanding the specific metabolic pathways influenced by this compound is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation. For example, its interaction with metal ions can lead to the formation of coordination complexes that are distributed within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for studying its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with metal ions can lead to the formation of coordination complexes that are localized within specific subcellular structures . These localized interactions can influence the activity of enzymes and other biomolecules within these compartments, leading to changes in cellular function. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(1H-imidazol-1-yl)pyridine typically involves the reaction of 3,5-dichloropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Di(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Di(1H-imidazol-1-yl)pyridine
  • 2,6-Di(1H-imidazol-1-yl)pyridine
  • 4,4’-Di(1H-imidazol-1-yl)biphenyl

Comparison: 3,5-Di(1H-imidazol-1-yl)pyridine is unique due to its specific substitution pattern, which influences its binding properties and reactivity. Compared to its isomers, it offers distinct coordination geometries and electronic properties, making it particularly useful in the formation of MOFs and other coordination complexes .

Properties

IUPAC Name

3,5-di(imidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-3-15(8-12-1)10-5-11(7-14-6-10)16-4-2-13-9-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFYCGCNHLTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CN=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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